molecular formula C20H21N3O4S B2451475 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 895805-58-0

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2451475
CAS No.: 895805-58-0
M. Wt: 399.47
InChI Key: XIQMESOUCNCPHY-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the reaction of 3-aminopyridazine with ethyl chloroformate to form the ethoxypyridazine intermediate. This intermediate is then reacted with 3-bromoaniline to form the desired phenyl-substituted pyridazine. The final step involves the sulfonation of the phenyl ring using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.

    Pyridazine derivatives: Compounds with the pyridazine ring that exhibit a range of biological activities.

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxypyridazine moiety enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-20-11-9-17(21-22-20)15-6-5-7-16(13-15)23-28(24,25)19-12-14(2)8-10-18(19)26-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQMESOUCNCPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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